molecular formula C13H20ClNO B1305979 (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride CAS No. 1048640-77-2

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride

Cat. No. B1305979
CAS RN: 1048640-77-2
M. Wt: 241.76 g/mol
InChI Key: VYQDRXDWEUYYQA-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride (MTFM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as phenylalkylamines, which are characterized by a phenyl ring attached to an alkyl chain. MTFM has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release.

Scientific Research Applications

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release. It has been used to study the effects of monoamine oxidase inhibitors, and has been shown to be a potent inhibitor of the enzyme monoamine oxidase A. It has also been used to study the effects of serotonin reuptake inhibitors, and has been found to be a potent inhibitor of the serotonin transporter. In addition, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been used to study the effects of dopamine reuptake inhibitors, and has been found to be a potent inhibitor of the dopamine transporter.

Mechanism of Action

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is thought to act as a substrate for various enzymes, and is believed to interact with various receptors in the brain. Specifically, it has been shown to interact with monoamine oxidase A, the serotonin transporter, and the dopamine transporter. Through these interactions, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is thought to modulate neurotransmitter release, resulting in a variety of effects.
Biochemical and Physiological Effects
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, resulting in changes in mood, cognition, and behavior. It has also been found to modulate the release of hormones, resulting in changes in appetite, metabolism, and energy levels. In addition, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been found to modulate the activity of various enzymes, resulting in changes in the metabolism of various substances.

Advantages and Limitations for Lab Experiments

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic, and has a relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very water-soluble, and can be difficult to dissolve in aqueous solutions. In addition, it is not very stable in the presence of light or heat, and can degrade over time.

Future Directions

There are a number of potential future directions for research involving (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride. For example, it could be studied further to determine its potential as a therapeutic agent for various neurological and psychiatric disorders. In addition, it could be studied further to determine its potential as an inhibitor of various enzymes and receptors. Finally, it could be studied further to determine its potential as an enhancer of various neurotransmitters.

Synthesis Methods

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is synthesized using a three-step process. The first step involves the reaction of 3-methylphenol with tetrahydrofuran in the presence of a base such as sodium ethoxide. This reaction produces the desired product, (3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of the hydrochloride salt of the compound. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDRXDWEUYYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride

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